molecular formula C17H20N2S B3038919 1-(1-adamantyl)-1H-benzimidazole-2-thiol CAS No. 931586-46-8

1-(1-adamantyl)-1H-benzimidazole-2-thiol

Cat. No.: B3038919
CAS No.: 931586-46-8
M. Wt: 284.4 g/mol
InChI Key: QDGMXSHRMOWYSY-UHFFFAOYSA-N
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Description

Adamantyl is a common moiety in chemistry due to its unique properties. It is a bulky, three-dimensional structure that is derived from adamantane . Benzimidazole is a type of organic compound that consists of a fusion of benzene and imidazole . The thiol group (-SH) is an organosulfur compound that is similar to the hydroxyl group (-OH) in alcohols .


Synthesis Analysis

While specific synthesis methods for “1-(1-adamantyl)-1H-benzimidazole-2-thiol” are not available, similar compounds have been synthesized through various methods. For instance, adamantyl heterocyclic compounds have been synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine .


Molecular Structure Analysis

The molecular structure of “this compound” would be expected to be quite complex due to the presence of the adamantyl group, which is a three-dimensional, cage-like structure .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, similar adamantyl compounds have been involved in a wide range of radical-based functionalization reactions .


Physical And Chemical Properties Analysis

Adamantyl compounds are known for their unique structural, biological, and stimulus-responsive properties .

Scientific Research Applications

Chemistry and Properties

1-(1-Adamantyl)-1H-Benzimidazole-2-Thiol is a compound with potential applications in various fields of chemistry and biology. The broader family of benzimidazole compounds, including 1H-benzimidazole derivatives, has been extensively studied for their diverse chemical properties and biological activities. These compounds are known for their structural versatility, which allows for a wide range of chemical modifications, leading to numerous applications in medicinal chemistry, coordination chemistry, and materials science. For instance, the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) has been reviewed, highlighting their preparation procedures, properties, and applications in forming complex compounds with interesting spectroscopic, magnetic, and biological activities (Boča, Jameson, & Linert, 2011).

Biological Applications

In the biological domain, benzimidazole derivatives have been explored for their potent biological and pharmacological properties. These compounds have been identified as specific inhibitors of microtubule assembly, impacting cellular functions and showing promise in cancer chemotherapy. The mode of action of bioactive benzimidazoles involves binding to tubulin molecules, inhibiting microtubule formation, which is crucial in cell division and growth. This mechanism underlies the anticancer properties of certain benzimidazole derivatives, making them subjects of intensive research in oncology and cell biology (Davidse, 1986).

Moreover, recent advancements in the design and synthesis of benzimidazole hybrids have shown promising anticancer potential through various mechanisms, including intercalation with DNA, inhibition of topoisomerases, and disruption of microtubule dynamics. These studies underscore the importance of structural modifications in benzimidazole derivatives to enhance their selectivity and potency as anticancer agents (Akhtar et al., 2019).

Mechanism of Action

Target of Action

The primary target of 1-(1-adamantyl)-1H-benzimidazole-2-thiol is believed to be the M2 protein of the influenza A virus . The M2 protein is a proton channel that plays a crucial role in the viral life cycle, specifically in the release of viral RNA into the host cytoplasm .

Mode of Action

This compound interacts with its target by blocking the M2 proton channel . This blockage prevents the release of viral RNA into the host cytoplasm, thereby inhibiting the replication of the virus . The adamantane backbone of the compound is thought to play a key role in this interaction .

Biochemical Pathways

The action of this compound affects the viral replication pathway. By blocking the M2 proton channel, it prevents the acidification of the viral core, which is a necessary step for the release of viral RNA . This disruption of the viral replication pathway leads to a decrease in the production of new virus particles .

Pharmacokinetics

Adamantane derivatives are generally known for their unique stability and reactivity . They are often synthesized via carbocation or radical intermediates, which may influence their absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The primary result of the action of this compound is the inhibition of influenza A virus replication. By blocking the M2 proton channel, it prevents the release of viral RNA into the host cytoplasm, thereby stopping the production of new virus particles .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which may in turn influence its interaction with the M2 proton channel . Additionally, the presence of other molecules or drugs could potentially affect the compound’s efficacy and stability .

Future Directions

Future research could involve the synthesis of new adamantyl derivatives, development of novel methods for their preparation, and investigation of their potential applications .

Properties

IUPAC Name

3-(1-adamantyl)-1H-benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2S/c20-16-18-14-3-1-2-4-15(14)19(16)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGMXSHRMOWYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C5=CC=CC=C5NC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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